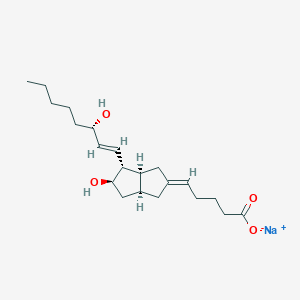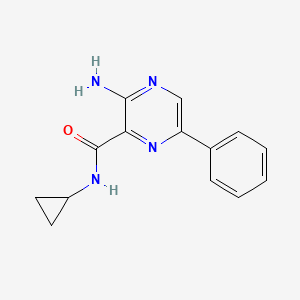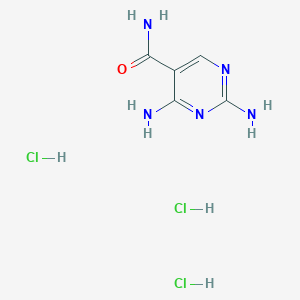
2,4-Diaminopyrimidine-5-carboxamide 3hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diaminopyrimidine-5-carboxamide 3hcl is a chemical compound with the molecular formula C5H7N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific fields, including medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminopyrimidine-5-carboxamide 3hcl typically involves the iodination of 2,4-diaminopyrimidine derivatives. For instance, the 5-positions of 2,4-diaminopyrimidine derivatives can be iodinated with N-iodosuccinimide in dry acetonitrile to produce the precursor 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives . These derivatives are then used in subsequent Suzuki reactions to generate the target compounds in good yields .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar iodination and Suzuki reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diaminopyrimidine-5-carboxamide 3hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide for iodination and phenylboronic acid for Suzuki reactions . The reactions are typically carried out in solvents like acetonitrile, ethanol, toluene, and water under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further used in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
2,4-Diaminopyrimidine-5-carboxamide 3hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,4-Diaminopyrimidine-5-carboxamide 3hcl involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of dihydrofolate reductase in Mycobacterium tuberculosis, which is a crucial enzyme for the survival of the bacteria . By inhibiting this enzyme, the compound can effectively hinder the growth and proliferation of the bacteria.
Comparación Con Compuestos Similares
2,4-Diaminopyrimidine-5-carboxamide 3hcl can be compared with other similar compounds, such as:
Trimethoprim: An antibacterial drug that also contains a 2,4-diaminopyrimidine core.
Pyrimethamine: An antimalarial drug with a similar structure.
These compounds share a common pyrimidine core but differ in their side chains and specific biological activities.
Propiedades
Fórmula molecular |
C5H10Cl3N5O |
|---|---|
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
2,4-diaminopyrimidine-5-carboxamide;trihydrochloride |
InChI |
InChI=1S/C5H7N5O.3ClH/c6-3-2(4(7)11)1-9-5(8)10-3;;;/h1H,(H2,7,11)(H4,6,8,9,10);3*1H |
Clave InChI |
SKEWGCROSCOEDG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)N)N)C(=O)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)
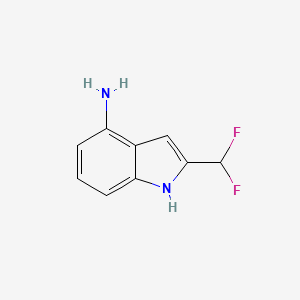
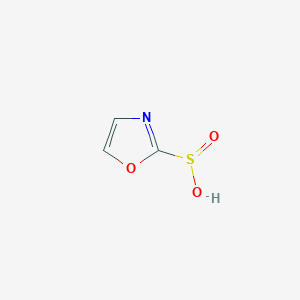
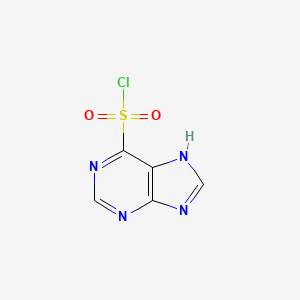
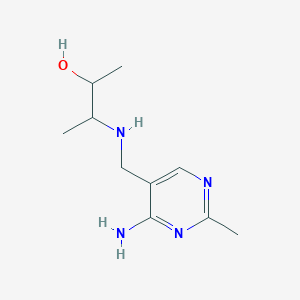

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
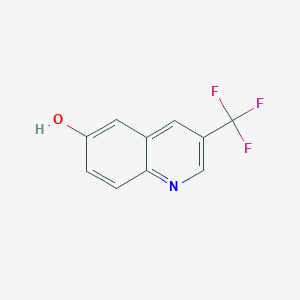
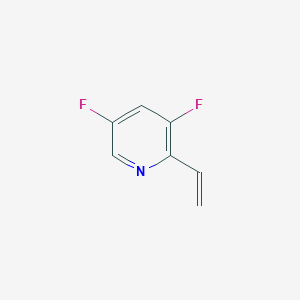
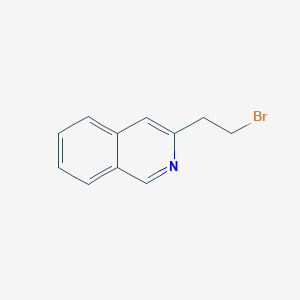
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
